"N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride synthesis pathway"
"N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride synthesis pathway"
An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-phenylpropan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive exploration of the synthetic pathways leading to N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride, a compound of interest for researchers in medicinal chemistry and pharmacology. The document is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations inherent in synthetic design. We will dissect two primary, field-proven routes originating from the key precursor, 1-phenylpropan-2-one (P2P), focusing on direct reductive amination and a two-step sequence involving the Leuckart reaction followed by Eschweiler-Clarke methylation. Detailed experimental protocols, mechanistic insights, purification strategies, and analytical characterization are presented to equip researchers and drug development professionals with a robust framework for its synthesis.
Strategic Synthesis Design: A Retrosynthetic Analysis
The molecular architecture of N,N-Dimethyl-2-phenylpropan-1-amine lends itself to several logical retrosynthetic disconnections. The most strategically sound approach involves the formation of the tertiary amine from a corresponding ketone, a common and highly effective transformation in organic synthesis. This strategy identifies 1-phenylpropan-2-one (P2P), also known as phenylacetone, as the pivotal starting material due to its commercial availability and the multitude of synthetic routes for its own preparation.[1]
The primary forward-synthesis strategies derived from this analysis are:
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Direct Reductive Amination: A one-pot reaction combining P2P with dimethylamine, followed by reduction of the in-situ formed iminium ion.
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Sequential Amination and Methylation: A two-step approach where P2P is first converted to the primary amine, 2-phenylpropan-1-amine, which is subsequently exhaustively methylated to yield the target tertiary amine.
Figure 1: Retrosynthetic analysis of N,N-Dimethyl-2-phenylpropan-1-amine.
Key Precursor: 1-Phenylpropan-2-one (P2P)
1-Phenylpropan-2-one (CAS 103-79-7) is a colorless to pale-yellow oil with a characteristic floral odor. It is the cornerstone of the synthetic routes discussed herein. While commercially available, it is a regulated substance in many jurisdictions due to its use in the illicit manufacture of amphetamines.[1] For research purposes where procurement is not feasible, numerous synthesis methods are documented, often starting from phenylacetic acid or benzyl cyanide.[2][3]
Table 1: Physical Properties of 1-Phenylpropan-2-one
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O | [1] |
| Molar Mass | 134.18 g/mol | [1] |
| Boiling Point | 214-216 °C | [1][2] |
| Density | ~1.006 g/mL | [1] |
| Appearance | Colorless to pale-yellow oil |
Primary Synthesis Pathway I: Direct Reductive Amination
This pathway represents the most convergent approach, constructing the target molecule in a single synthetic operation from P2P. The reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the tertiary amine.
Causality and Mechanistic Insight
The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of P2P. This is followed by dehydration to form a reactive iminium cation. A hydride-based reducing agent, such as sodium borohydride (NaBH₄), then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine. The choice of a milder reducing agent like NaBH₄ is crucial; stronger agents like lithium aluminum hydride (LiAlH₄) could reduce the ketone directly before the imine has a chance to form, leading to undesired byproducts. Catalytic hydrogenation over a metal catalyst like Pd/C is also a highly effective and clean method for the reduction step.[4]
Figure 2: Workflow for Direct Reductive Amination.
Experimental Protocol: Direct Reductive Amination
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Reaction Setup: To a solution of 1-phenylpropan-2-one (1.0 eq) in methanol, add a solution of dimethylamine (2.0-2.5 eq, typically as a solution in THF or ethanol, or generated in situ from dimethylamine hydrochloride and a base like triethylamine).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.[5]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[5]
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the solution is acidic (pH ~2) to neutralize excess borohydride. Remove the methanol under reduced pressure.
-
Extraction: Add water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the residue. Basify the aqueous layer with a strong base (e.g., 4M NaOH) to pH >12 to deprotonate the amine. Separate the organic layer and extract the aqueous layer two more times with the organic solvent.
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Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-2-phenylpropan-1-amine freebase.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[6]
Primary Synthesis Pathway II: Leuckart-Wallach & Eschweiler-Clarke Sequence
This two-step classical approach offers an alternative that avoids the handling of gaseous dimethylamine and uses inexpensive, common laboratory reagents. It involves the initial formation of a primary amine, followed by exhaustive methylation.
Step 1: Leuckart-Wallach Reaction
The Leuckart reaction is a reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[7] It converts ketones into their corresponding N-formylamines, which are then hydrolyzed to the primary amine.[8]
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Mechanism: The reaction begins with the formation of an iminium ion from P2P and ammonia (generated from ammonium formate). A hydride is then transferred from a formate ion, reducing the imine and releasing CO₂.[7] High temperatures (120-180 °C) are typically required.[7][9]
Step 2: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is the premier method for methylating primary or secondary amines to tertiary amines using excess formic acid and formaldehyde.[10][11]
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Mechanism & Causality: The amine first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor to reduce this ion, yielding the methylated amine and CO₂.[12][13] The reaction is driven to completion by the irreversible loss of CO₂ gas.[10] A key advantage of this method is that it cleanly stops at the tertiary amine stage, as the tertiary amine cannot form another iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts.[10][13]
Figure 3: Workflow for the Two-Step Synthesis Pathway.
Experimental Protocol: Leuckart Reaction
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 1-phenylpropan-2-one (1.0 eq) with ammonium formate (2.0-3.0 eq) or N-methylformamide.[5]
-
Heating: Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours.[5] The reaction progress can be monitored by observing the cessation of CO₂ evolution.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (e.g., 10M) and reflux for 2-4 hours to hydrolyze the intermediate formamide.
-
Isolation: After cooling, basify the mixture with a strong base (e.g., NaOH) and extract the resulting primary amine (2-phenylpropan-1-amine) with an organic solvent as described in the direct amination work-up. The crude primary amine can be purified by distillation or used directly in the next step.
Experimental Protocol: Eschweiler-Clarke Methylation
-
Reaction Setup: To a flask containing the crude 2-phenylpropan-1-amine (1.0 eq), add formic acid (2.5-3.0 eq, ~90%) followed by aqueous formaldehyde (2.5-3.0 eq, ~37%).
-
Heating: Heat the mixture gently on a steam bath or in an oil bath to 80-100 °C.[11] Vigorous evolution of CO₂ will be observed. Continue heating until the gas evolution ceases (typically 8-12 hours).
-
Work-up: Cool the reaction mixture and add concentrated hydrochloric acid to ensure the product is in its salt form and to neutralize any remaining formic acid. Remove the water and excess reagents under reduced pressure.
-
Isolation: Dissolve the residue in water, basify with NaOH, and extract the freebase tertiary amine with an organic solvent as previously described. Dry and concentrate the organic extracts to yield the crude product.
Final Salt Formation and Purification
For stability, ease of handling, and increased water solubility, the final freebase amine is converted to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Preparation: Dissolve the purified freebase of N,N-Dimethyl-2-phenylpropan-1-amine in a dry, non-polar organic solvent such as diethyl ether, ethyl acetate, or isopropanol.
-
Precipitation: While stirring, bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Continue addition until no further precipitation is observed. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the cold, dry solvent to remove any residual impurities. Dry the final product under vacuum to yield N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride as a white crystalline powder.[14]
Purification by Recrystallization
For achieving high purity, recrystallization is the most effective method.[14]
-
Solvent Selection: Choose a solvent or solvent system in which the hydrochloride salt is soluble when hot but sparingly soluble when cold. Common systems include ethanol/diethyl ether or isopropanol/hexane.
-
Procedure: Dissolve the crude salt in a minimum amount of the hot solvent. If the solution is colored, activated carbon can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of the cold solvent, and dry under vacuum.
Table 2: Product Characterization Data
| Property | Value | Reference(s) |
| CAS Number (HCl Salt) | 33286-27-0 | [15] |
| Molecular Formula (HCl Salt) | C₁₁H₁₈ClN | [15] |
| Molecular Weight (HCl Salt) | 199.72 g/mol | [15] |
| Appearance | White crystalline solid | [16] |
| Purity (Typical) | >98% (by HPLC) | [15] |
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[17]
-
¹H NMR: Expect signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (CH), the methylene protons (CH₂), and the two distinct N-methyl groups.
-
¹³C NMR: Expect signals for the aromatic carbons, the aliphatic carbons of the propyl chain, and the N-methyl carbons.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight. The mass spectrum should show the molecular ion peak for the freebase at m/z 163.26.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product, capable of detecting non-volatile impurities.[14][15]
Safety and Handling
-
Personal Protective Equipment (PPE): All manipulations should be performed in a well-ventilated fume hood while wearing safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19]
-
Reagent Hazards: Handle corrosive reagents like hydrochloric and formic acid with extreme care. P2P and the final amine product should be handled with caution, avoiding inhalation and skin contact.
-
Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Conclusion
The synthesis of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride can be reliably achieved through several well-established synthetic routes. The choice between direct reductive amination and the Leuckart/Eschweiler-Clarke sequence depends on the availability of reagents, equipment, and scale. Direct amination is more convergent, while the two-step method utilizes more common and less hazardous reagents. In all cases, careful control of reaction conditions and rigorous purification of the final hydrochloride salt are paramount to obtaining a product of high purity suitable for research and development applications.
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